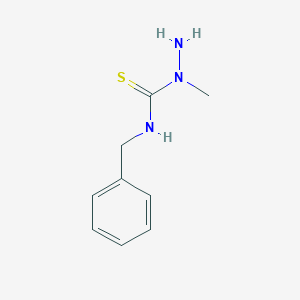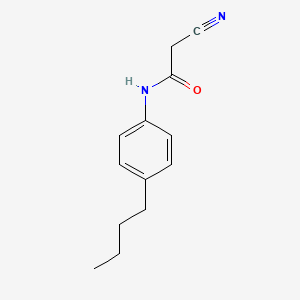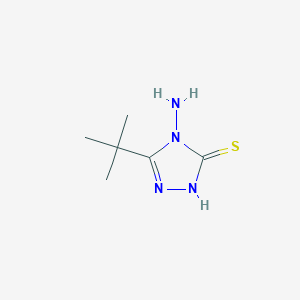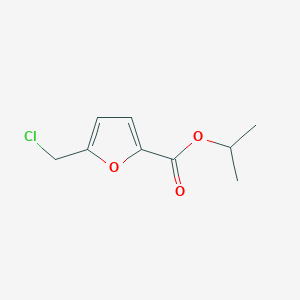![molecular formula C9H6N4OS B1271370 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 540760-27-8](/img/structure/B1271370.png)
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Vue d'ensemble
Description
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (M1TQ) is a heterocyclic compound consisting of a quinoxaline core with a 1-mercapto[1,2,4]triazole moiety, and is a member of the quinoxaline-1-oxide family. M1TQ has been studied extensively due to its interesting biological properties, and is of great interest to scientists due to its potential applications as a drug molecule.
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé et ses dérivés ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Ils se sont avérés présenter une activité cytotoxique contre diverses lignées cellulaires cancéreuses humaines . Par exemple, certains dérivés ont montré des effets cytotoxiques comparables à la doxorubicine, un médicament anticancéreux de référence, indiquant leur potentiel de développement en nouvelles thérapies anticancéreuses .
Mécanisme D'action
Target of Action
The primary target of 1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain, to its bioisosteric triazoloquinazoline . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .
Biochemical Pathways
The binding of the compound to PCAF affects the histone acetylation process, which is a key part of the gene expression regulation pathway . By inhibiting PCAF, the compound can potentially alter the expression of various genes, leading to downstream effects that can inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of new compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability .
Result of Action
The compound has demonstrated anticancer activity against various human cancer cell lines . For instance, some derivatives of the compound showed comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug . These results suggest that the compound’s action leads to the inhibition of cancer cell growth and proliferation .
Analyse Biochimique
Biochemical Properties
1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, a histone acetyltransferase involved in gene regulation . This interaction is significant as it can modulate gene expression and potentially inhibit cancer cell proliferation. Additionally, the compound has shown interactions with various cancer cell lines, demonstrating cytotoxic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxic effects on multiple human cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116 . These effects are attributed to its ability to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of the PCAF bromodomain, inhibiting its activity . This inhibition leads to changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis. Additionally, molecular docking studies have suggested that the compound has high binding affinity towards the active site of histone acetyltransferase PCAF, further supporting its role as an inhibitor .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. The compound has shown to be relatively stable under standard laboratory conditions. Long-term studies have indicated that it can degrade over time, which may affect its efficacy . In vitro and in vivo studies have also demonstrated that the compound’s effects on cellular function can vary over time, with prolonged exposure leading to increased cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects without significant toxicity . At higher doses, toxic and adverse effects have been observed, including damage to vital organs and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolic pathways leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different tissues, affecting its therapeutic potential and toxicity . Studies have shown that the compound can accumulate in cancerous tissues, enhancing its anticancer effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it interacts with nuclear proteins and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its role in modulating gene expression and inhibiting cancer cell proliferation .
Propriétés
IUPAC Name |
1-sulfanylidene-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUVQRMZWGBWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NNC(=S)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368804 | |
| Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
540760-27-8 | |
| Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)




![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)






![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)